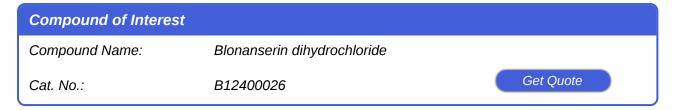


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Application Note: Spectrophotometric Estimation of Blonanserin in Pharmaceutical Formulations

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Blonanserin is a novel atypical antipsychotic agent with antagonist properties for dopamine D2 and serotonin 5-HT2A receptors.[1] It is effective in treating both positive and negative symptoms of schizophrenia.[1] As Blonanserin is not yet official in major pharmacopeias such as the I.P., B.P., and U.S.P., there is a need for simple, accurate, and cost-effective analytical methods for its routine quality control.[1][2][3] This application note details a validated UV-Visible spectrophotometric method for the quantitative estimation of Blonanserin in bulk and pharmaceutical dosage forms. The method is developed and validated in accordance with ICH Q2B guidelines.[1]

Principle

The method is based on the measurement of the ultraviolet absorbance of Blonanserin in a methanol solvent. Blonanserin exhibits a distinct absorption spectrum in the UV region, with a maximum absorbance (λ max) at 237 nm.[1] The absorbance at this wavelength is directly proportional to the concentration of Blonanserin in the solution, obeying Beer's law over a specific concentration range. This relationship is used to quantify the amount of Blonanserin in a given sample.



Instrumentation and Materials

- Instrument: A UV-Visible spectrophotometer (e.g., Shimadzu 1700) with a spectral bandwidth
 of ±2nm and 10mm matched quartz cells is suitable for this method.[1]
- Reagents:
 - Blonanserin working standard (purity ≥ 99.8%)[1]
 - Methanol (Analytical Reagent Grade)[1]
 - Blonanserin tablets (e.g., 4 mg)[1]
- Apparatus:
 - Volumetric flasks (10 ml, 100 ml)
 - Pipettes
 - Sonicator
 - Whatman filter paper (No. 41)[1]

Experimental Protocols Selection of Solvent

The primary criterion for solvent selection is the complete solubility and stability of the drug.[1] Methanol was chosen as the solvent for this method due to its ability to completely dissolve Blonanserin, its stability, cost-effectiveness, and volatility.[1]

Determination of Wavelength of Maximum Absorbance (λmax)

A standard solution of Blonanserin in methanol is scanned over the UV range of 200-400 nm against a methanol blank. The wavelength at which the maximum absorbance is observed is determined to be the λ max. For Blonanserin in methanol, the λ max is 237 nm.[1]



Preparation of Standard Stock Solution

- Accurately weigh 10 mg of Blonanserin working standard.[1]
- Transfer the weighed standard into a 100 ml volumetric flask.[1]
- Add approximately 30 ml of methanol and sonicate for 10 minutes to ensure complete dissolution.[1]
- Make up the volume to the mark with methanol to obtain a stock solution with a concentration of 100 μg/ml.[1]

Preparation of Calibration Curve

- From the standard stock solution (100 μg/ml), prepare a series of dilutions to obtain concentrations in the range of 2, 4, 6, 8, and 10 μg/ml by diluting with methanol.[1]
- Measure the absorbance of each dilution at 237 nm using methanol as a blank.[1]
- Plot a calibration curve of absorbance versus concentration.
- Determine the correlation coefficient, slope, and intercept from the linear regression of the calibration curve.[1]

Preparation of Sample Solution from Tablets

- Weigh and finely powder twenty Blonanserin tablets (e.g., 4 mg tablets).[1]
- Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of Blonanserin.
- Transfer the powder into a 100 ml volumetric flask.
- Add about 70 ml of methanol and sonicate for 15-20 minutes to ensure complete extraction of the drug.
- Make up the volume to 100 ml with methanol.
- Filter the solution through Whatman filter paper (No. 41).[1]



• From the filtered solution, prepare an appropriate dilution with methanol to obtain a final concentration within the linearity range (e.g., 6 μg/ml).

Estimation of Blonanserin in Tablets

- Measure the absorbance of the final sample solution at 237 nm against methanol as a blank.
- Calculate the concentration of Blonanserin in the sample solution using the calibration curve.
- Determine the amount of Blonanserin per tablet.

Method Validation

The developed spectrophotometric method was validated as per ICH Q2B guidelines for parameters such as linearity, accuracy, precision, and recovery.[1]

Data Presentation

Table 1: Linearity and Regression Analysis

Parameter	Result
Linearity Range (μg/ml)	2-10
Correlation Coefficient (r²)	0.9999
Slope	Data not available
Intercept	Data not available

Table 2: Accuracy (Recovery Studies)

Recovery studies were conducted by spiking pre-analyzed tablet samples with the pure drug at three different concentration levels (50%, 100%, and 150%).[1]



Level	Amount Added (μg/ml)	Amount Found (μg/ml)	% Recovery
50%	Data not available	Data not available	Data not available
100%	Data not available	Data not available	Data not available
150%	Data not available	Data not available	Data not available

Table 3: Precision

Precision was evaluated by calculating the Relative Standard Deviation (%RSD) for intraday and interday measurements.[1]

Precision	Concentration (μg/ml)	% RSD
Intraday	Data not available	Data not available
Interday	Data not available	Data not available

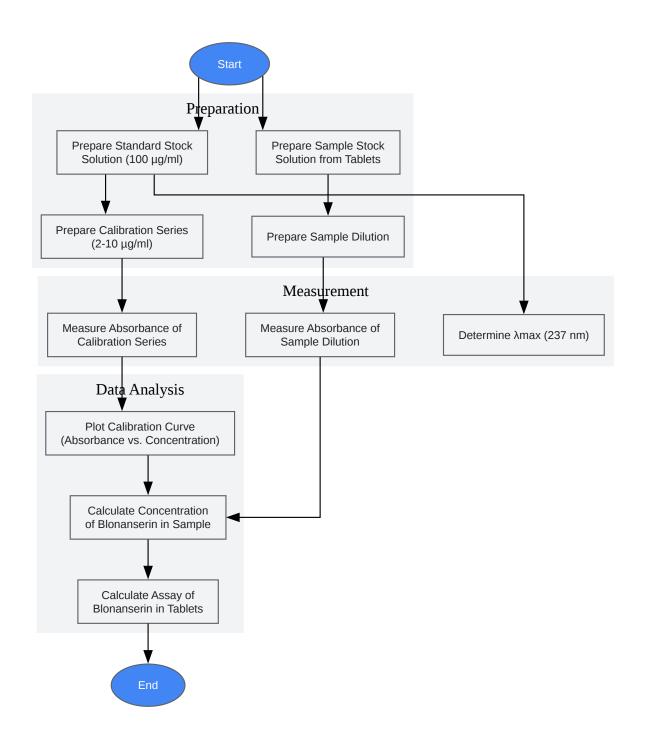
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Value (µg/ml)
LOD	Data not available
LOQ	Data not available

Note: Specific quantitative data for slope, intercept, recovery, precision, LOD, and LOQ were not available in the referenced abstracts.

Visualization Experimental Workflow Diagram





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Caption: Workflow for Spectrophotometric Estimation of Blonanserin.



Conclusion

The described UV spectrophotometric method is simple, sensitive, accurate, and precise for the estimation of Blonanserin in pharmaceutical formulations.[1][4] The linear response was observed in the concentration range of 2-10 µg/ml with a high correlation coefficient.[1][4] The method demonstrated excellent recovery, indicating no interference from common pharmaceutical excipients.[1] This makes the method suitable for routine quality control and inprocess quality control (IPQC) of Blonanserin in tablet dosage forms.[1]

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References

- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. jocpr.com [jocpr.com]
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